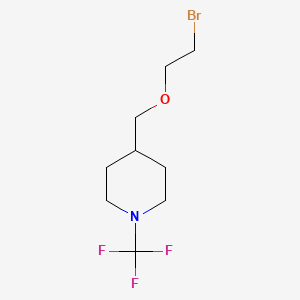
4-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a bromoethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, trifluoromethylating agents, and bromoethoxy methylating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Stepwise Reactions: The synthesis proceeds through a series of stepwise reactions, including nucleophilic substitution, oxidation, and reduction reactions, to introduce the desired functional groups onto the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated reactors and in-line purification systems.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a ketone or aldehyde derivative.
Scientific Research Applications
4-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: The compound is used as a probe in biological studies to investigate cellular pathways and molecular interactions.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine include:
- 4-((2-Bromoethoxy)methyl)-1-methylpiperidine
- 4-((2-Bromoethoxy)methyl)-1-ethylpiperidine
- 4-((2-Bromoethoxy)methyl)-1-phenylpiperidine
Uniqueness
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15BrF3NO |
|---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
4-(2-bromoethoxymethyl)-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C9H15BrF3NO/c10-3-6-15-7-8-1-4-14(5-2-8)9(11,12)13/h8H,1-7H2 |
InChI Key |
MXSDWVBXCFABIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COCCBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















